molecular formula C15H13ClN2S B3013988 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE CAS No. 449813-22-3

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE

Cat. No.: B3013988
CAS No.: 449813-22-3
M. Wt: 288.79
InChI Key: JVXBBULPPLINSU-UHFFFAOYSA-N
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Description

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE is a heterocyclic compound that contains a benzodiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE typically involves the reaction of 3-chlorobenzyl chloride with 5-methyl-1H-1,3-benzodiazole-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also reduce the risk of human error and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid (HCl).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, iron powder, HCl

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE
  • 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE
  • 2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE

Uniqueness

The uniqueness of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group can enhance the compound’s ability to interact with certain molecular targets, making it a valuable scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-10-5-6-13-14(7-10)18-15(17-13)19-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXBBULPPLINSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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